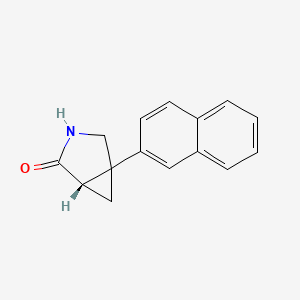

Centanafadine Lactam

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H13NO |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

(1S)-5-naphthalen-2-yl-3-azabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15?/m1/s1 |

InChI-Schlüssel |

GQKAGDXKQJXWOB-AFYYWNPRSA-N |

Isomerische SMILES |

C1[C@H]2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

Kanonische SMILES |

C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

Herkunft des Produkts |

United States |

Formation Pathways of Centanafadine Lactam

In Vivo Biotransformation and Metabolic Routes Leading to Centanafadine (B1258622) Lactam

The biotransformation of the parent compound, centanafadine, is a critical aspect of its pharmacological profile. Metabolic processes determine the formation of various derivatives, their activity, and their elimination from the body.

Studies on the metabolism of centanafadine have identified the primary enzymatic pathways involved in its breakdown. Research indicates that metabolism is the main route of elimination for centanafadine. researchgate.net In vitro investigations have demonstrated that the principal enzymatic system responsible for the metabolism of centanafadine is not a cytochrome P450 enzyme but rather monoamine oxidase A (MAO-A). researchgate.net This enzyme typically catalyzes the oxidative deamination of monoamines. While other metabolic transformations can occur, the formation of a lactam via oxidation of the pyrrolidine (B122466) ring is not described as a primary metabolic route in published literature. researchgate.netgoogle.com

The primary biotransformation enzyme identified for the main metabolic pathway of centanafadine is Monoamine Oxidase A (MAO-A). researchgate.net This leads to the creation of its major metabolite, EB-10601. researchgate.netnih.gov While Cytochrome P450 (CYP) enzymes are responsible for the metabolism of many pharmaceuticals, their role in the primary clearance of centanafadine appears to be minor compared to MAO-A. nih.gov For instance, other drugs for Attention-Deficit/Hyperactivity Disorder (ADHD) like atomoxetine (B1665822) are heavily metabolized by CYP2D6. nih.gov However, for centanafadine, the focus of metabolic studies has been on non-CYP pathways. researchgate.net

In biological systems, centanafadine (also known as EB-1020) is the precursor compound. researchgate.netresearchgate.net Through the action of MAO-A, it is converted into its major metabolite, a carboxylic acid derivative designated EB-10601. researchgate.netnih.gov This transformation is a key step in the drug's elimination pathway. A human mass balance trial confirmed that metabolism is the predominant route of elimination and identified EB-10601 as the major metabolic product. researchgate.net The relationship is a direct conversion of the parent drug to its metabolite via enzymatic oxidation.

Table 1: Identified Primary Metabolism of Centanafadine

| Precursor | Enzymatic System | Primary Metabolite | Metabolic Reaction |

|---|---|---|---|

| Centanafadine (EB-1020) | Monoamine Oxidase A (MAO-A) | EB-10601 (Carboxylic Acid) | Oxidative Deamination |

Data derived from in vitro and mass balance trials. researchgate.net

Chemical Synthesis Methodologies for Centanafadine Lactam (as a distinct entity or intermediate)

The synthesis of lactam structures, particularly the four-membered β-lactam ring, is a foundational topic in organic chemistry, driven by the importance of this motif in antibiotics. The synthesis of centanafadine lactam, or (1S)-5-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one, can be approached through established chemical strategies. Plausible synthetic routes include the direct oxidation of the centanafadine parent amine or the intramolecular cyclization (lactamization) of a suitably functionalized precursor.

The construction of the β-lactam (2-azetidinone) ring is a well-explored area of synthetic chemistry. Several named reactions and strategies have been developed for this purpose. The Staudinger reaction is considered one of the most versatile and widely used methods. researchgate.net Other significant methodologies have also been established to create this strained four-membered ring system.

Table 2: Selected Strategies for β-Lactam Synthesis

| Reaction Name | Reactants | General Description |

|---|---|---|

| Staudinger Reaction | Ketene (B1206846) + Imine | A [2+2] cycloaddition reaction that is highly versatile and allows for stereocontrol. organicreactions.org |

| Kinugasa Reaction | Terminal Alkyne + Nitrone | A copper-catalyzed reaction that forms β-lactams, often from inexpensive starting materials. organicreactions.org |

| Reformatsky Reaction | α-haloester + Imine | Uses an organozinc reagent (Reformatsky reagent) to react with an imine. researchgate.net |

| Photochemical Rearrangement | 1,2-dibenzoyl ethylenes | A photomediated rearrangement can be used in a [2+2] cycloaddition with imines to form β-lactams with high diastereoselectivity. |

The Staudinger synthesis, first discovered by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition of a ketene and an imine to produce a β-lactam. researchgate.netsci-hub.se This reaction is not a concerted cycloaddition but rather a stepwise process, which has important implications for its stereochemical outcome. organicreactions.org

The reaction mechanism proceeds via two key steps:

Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the central carbonyl carbon of the ketene. This step forms a zwitterionic intermediate.

Ring Closure: The zwitterionic intermediate undergoes an intramolecular ring closure. This step involves the enolate anion attacking the iminium cation in a conrotatory fashion to form the four-membered β-lactam ring. sci-hub.se

The stereoselectivity (the formation of cis versus trans products) is determined during this ring-closure step and can be influenced by several factors, including the substituents on both the ketene and the imine, as well as the reaction conditions. organicreactions.org

Ketenes are often unstable and are typically generated in situ. Common methods for ketene generation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones, which can be induced thermally, photochemically, or with microwave irradiation. organicreactions.orgsci-hub.se The Staudinger reaction has proven effective for synthesizing a wide variety of monocyclic and bicyclic β-lactams, including highly constrained spiro-β-lactam systems. researchgate.netorganicreactions.orgresearchgate.net This versatility makes it a cornerstone of β-lactam chemistry.

Overview of General β-Lactam Ring Formation Strategies

Photochemical Routes for Azetidinone Synthesis

Azetidinones, also known as β-lactams, are four-membered cyclic amides. Photochemistry offers several routes for their synthesis. One prominent method is the photolysis of N,N-disubstituted diazoacetamides, which proceeds via the insertion of a methylene (B1212753) group into a carbon-carbon bond to afford the β-lactam structure. vulcanchem.com

Another significant photochemical pathway is the [2+2] cycloaddition of ketenes and imines, a method often referred to as the Staudinger reaction, which can be initiated either thermally or photochemically. smolecule.com This reaction is a versatile technique for creating a wide variety of structurally diverse 2-azetidinone derivatives. smolecule.com Furthermore, photochemical methods can transform commercially available 2-pyridones into azetidinone-bearing structures known as Dewar heterocycles. newdrugapprovals.orgresearchgate.net These reactions, governed by principles like the Grotthuss-Draper and Stark-Einstein laws, involve the excitation of a molecule by light absorption, leading to cyclization. newdrugapprovals.org The application of continuous flow photochemical reactors has been shown to significantly improve the productivity of such transformations compared to traditional batch methods. newdrugapprovals.orgresearchgate.net More recently, the photochemical decarbonylation of N-Boc-3-azetidinone has been described as a method to generate azomethine ylide dipoles, which can then undergo [3+2] cycloaddition with alkenes to produce substituted pyrrolidines. google.com

Reductive Amination Pathways for Lactam Synthesis

Reductive amination provides a direct and efficient pathway for the synthesis of various lactams, including γ-lactams and δ-lactams. This method typically involves the reaction of a keto acid with an amine source, which forms an intermediate imine that is subsequently reduced and cyclized. vulcanchem.comsmolecule.com For instance, the reductive amination of levulinic acid with various amines using tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and a hydrosilane as a metal-free catalyst system can selectively produce N-substituted pyrrolidones (a type of γ-lactam). nih.gov

Another approach involves the reaction of ω-amino fatty acids with carbonyl compounds under hydrosilylation conditions, which has been shown to produce pyrrolidinones, piperidinones, and 2-azepanones in moderate to excellent yields without the need for a metallic catalyst. nih.gov A process termed "reductive lactamization" occurs when the reductive amination of ketones with amino esters, using a reagent like sodium triacetoxyborohydride, proceeds to a spontaneous lactamization step. smolecule.com Dynamic kinetic resolution (DKR) can be combined with asymmetric reductive amination (ARA) to synthesize chiral primary β-amino lactams from racemic β-keto lactams with high stereoselectivity. beilstein-journals.org

Table 1: Comparison of General Lactam Synthesis Methodologies

| Synthesis Strategy | Precursors | Key Features | Typical Products |

|---|---|---|---|

| Photochemical Routes | Diazoacetamides, Ketenes/Imines, 2-Pyridones | Light-initiated, [2+2] cycloadditions, electrocyclization | Azetidinones (β-lactams) |

| Reductive Amination | Keto acids, Amino acids, Amines | Tandem reduction/cyclization, often catalyst-mediated | Pyrrolidinones, Piperidinones |

Specific Synthetic Routes Relevant to Centanafadine Lactam Production

One documented synthetic route to Centanafadine Lactam involves several key transformations starting from naphthalene (B1677914) derivatives. vulcanchem.com The process can be summarized as:

Friedel-Crafts Acylation: This step is used to install the precursor to the bicyclic system onto the naphthalene core. vulcanchem.com

Enzymatic Resolution: A critical step to establish the correct stereochemistry. vulcanchem.com

Lactamization: The final ring closure is achieved via an intramolecular amide bond formation to create the 3-azabicyclo[3.1.0]hexan-2-one structure. vulcanchem.com

An alternative pathway described in patent literature involves the reduction and subsequent cyclization of a methyl 2-cyano-l-arylcyclopropanecarboxylate intermediate. newdrugapprovals.org The cyano group is reduced to an amine, which then undergoes intramolecular cyclization to form the lactam ring of 1-aryl-3-aza-bicyclo[3.1.0]hexan-2-one. newdrugapprovals.org This lactam is then reduced further with reagents like diborane (B8814927) (B₂H₆), borane (B79455) (BH₃), or lithium aluminum hydride (LAH) to yield the final Centanafadine product. newdrugapprovals.org

Table 2: Key Stages in Centanafadine Lactam Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Attaches the bicyclic precursor to the naphthalene scaffold. vulcanchem.com |

| 2 | Reduction of Cyano Intermediate | Converts a nitrile group into a primary amine for cyclization. newdrugapprovals.org |

| 3 | Intramolecular Lactamization | Forms the core lactam ring structure via amide bond formation. vulcanchem.comnewdrugapprovals.org |

| 4 | Reduction of Lactam | Converts the Centanafadine Lactam intermediate into Centanafadine. newdrugapprovals.org |

Stereoselective Synthesis Approaches for Centanafadine Lactam

Achieving the correct absolute stereochemistry, (1R,5S) for Centanafadine, is paramount, and this control is often established at or before the formation of the lactam intermediate. pharmacompass.com The stereochemical integrity of Centanafadine Lactam is confirmed using X-ray crystallography. vulcanchem.com

Several strategies are employed to ensure stereoselectivity:

Chiral Starting Materials: One of the most direct methods involves using a chiral starting material. For example, beginning a reaction sequence with chiral (S)-(+)-epichlorohydrin can lead to the formation of the desired (1R,5S) stereoisomer of the final 1-aryl-3-azabicyclo[3.1.0]hexane product, with the stereochemistry being set early and carried through the lactam intermediate stage. newdrugapprovals.org

Enzymatic Resolution: As mentioned in the specific synthetic route, enzymatic resolution is a powerful technique to separate enantiomers of an intermediate before the lactamization step, ensuring the final product has high enantiomeric excess. vulcanchem.com

Catalyst-Controlled Cyclopropanation: The 3-azabicyclo[3.1.0]hexane core is formed by cyclopropanation. The stereoselectivity of this step (i.e., the formation of exo vs. endo isomers) can be controlled by the choice of catalyst. Dirhodium(II) catalysts, such as Rh₂(S-TPPTTL)₄, are effective in catalyzing the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, allowing for the selective formation of either the exo or endo product with high diastereoselectivity. nih.govpku.edu.cn

Strict Temperature Control: During the synthesis, particularly the cyclization step to form the lactam, strict temperature control (e.g., at -78°C) is crucial to prevent epimerization, which would compromise the stereochemical purity of the product. vulcanchem.com

1,3-Dipolar Cycloaddition: A reliable method for synthesizing the 3-azabicyclo[3.1.0]hexane skeleton involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, which proceeds with high diastereofacial selectivity. beilstein-journals.org

Advanced Analytical Methodologies for Centanafadine Lactam Research

Quantitative Determination of Centanafadine (B1258622) Lactam in Complex Matrices

Accurate quantification of Centanafadine Lactam in biological samples is crucial for pharmacokinetic and metabolic studies. This is achieved through the development and validation of sophisticated analytical techniques capable of detecting and measuring minute concentrations of the analyte within a complex mixture of endogenous substances.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of Centanafadine Lactam due to its high sensitivity and selectivity. A validated LC-MS/MS method has been established for the simultaneous determination of centanafadine and Centanafadine Lactam in human plasma. altasciences.com

The method development involves the optimization of several key parameters to ensure reliable and reproducible results. This includes the selection of an appropriate chromatographic column and mobile phase to achieve efficient separation of the analytes from matrix components. The mass spectrometric conditions are fine-tuned to maximize the signal intensity of the target analytes. This is typically achieved using positive electrospray ionization (+ESI) and monitoring specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode. altasciences.com

Method validation is performed in accordance with regulatory guidelines to demonstrate the method's suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and stability. A study demonstrated that the LC-MS/MS assay for Centanafadine and its lactam metabolite met all acceptance criteria for within-run precision and accuracy, with a calibration range spanning three orders of magnitude. altasciences.com The lower limit of quantification (LOQ) was established at 5.0 ng/mL, showcasing the method's high sensitivity. altasciences.com

Table 1: Representative LC-MS/MS Method Parameters for Centanafadine Lactam Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Specific C18 or equivalent reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Optimized for separation efficiency (e.g., 0.5 - 1.0 mL/min) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific mass-to-charge ratio for Centanafadine Lactam |

| Product Ion (m/z) | Specific mass-to-charge ratio for fragmentation product of Centanafadine Lactam |

This table represents typical parameters and may vary based on the specific instrumentation and laboratory protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for determining the purity of drug substances and for quantitative analysis in pharmaceutical formulations. While specific validated HPLC methods for Centanafadine Lactam are not extensively detailed in publicly available literature, the principles of HPLC method development for related lactam-containing compounds can be applied.

A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The separation would be optimized to resolve Centanafadine Lactam from any potential impurities or degradation products. The detection wavelength would be selected based on the UV absorbance maximum of Centanafadine Lactam to ensure optimal sensitivity.

For quantitative analysis, the method would be validated to demonstrate its linearity, accuracy, and precision. This involves preparing a calibration curve from standard solutions of known concentrations and analyzing quality control samples. The validated method can then be used to determine the exact amount of Centanafadine Lactam in a given sample.

Application of Stable Isotope-Labeled Standards (e.g., Centanafadine-d7 Lactam)

The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of robust quantitative LC-MS/MS bioanalytical methods. For the analysis of Centanafadine Lactam, a deuterated analog, such as Centanafadine-d7 Lactam, serves as an ideal internal standard. altasciences.com

SIL-IS are compounds that are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because they have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.

The key advantage of using a SIL-IS is its ability to correct for variability in sample preparation and instrument response. By adding a known amount of the SIL-IS to each sample at the beginning of the extraction process, any loss of analyte during sample handling will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise measurements. The use of a stable isotope-labeled internal standard for both centanafadine and its lactam metabolite has been successfully implemented in bioanalytical methods. altasciences.com

Innovative Sample Preparation Techniques for Bioanalytical Studies

The analysis of biological samples presents unique challenges due to their complexity. Innovative sample preparation techniques aim to simplify the sample matrix, enrich the analyte of interest, and reduce the sample volume required for analysis, which is particularly beneficial in preclinical and pediatric studies.

Microfluidic Microsampling Devices

Microfluidic microsampling devices represent a significant advancement in bioanalytical sample collection. These "all-in-one" devices facilitate both the collection of a small volume of blood and the subsequent harvesting of an exact volume of plasma within the same device. altasciences.com This technology obviates the need for traditional venipuncture and the subsequent cumbersome and error-prone steps of plasma separation via centrifugation and transfer. altasciences.com

In the context of Centanafadine Lactam analysis, microfluidic devices, such as the Shimadzu MicroSampling Wings (MSW2), have been successfully employed. altasciences.com These devices require a significantly smaller blood volume compared to traditional methods. The collected blood is centrifuged within the device, and a precise volume of plasma can be easily and accurately extracted. This approach not only minimizes the burden on the subject but also improves the accuracy and reproducibility of the sampling process. Studies have shown that similar sensitivity and assay performance can be achieved with plasma obtained from microfluidic devices compared to conventional methods. altasciences.com

Dried Plasma Spot (DPS) Methodologies

Dried Plasma Spot (DPS) is another innovative microsampling technique that has been applied to the analysis of Centanafadine and its lactam metabolite. altasciences.com This method involves spotting a small volume of plasma onto a specialized collection card, which is then allowed to dry. The dried spot can then be stored and transported at ambient temperature, offering logistical advantages over frozen plasma samples.

For analysis, a standardized punch is taken from the dried spot and the analytes are extracted using an appropriate solvent. This extraction solvent typically contains the stable isotope-labeled internal standard. The extract is then analyzed by LC-MS/MS. Research has demonstrated that DPS methodologies can achieve high recoveries of over 90% for both centanafadine and Centanafadine Lactam, facilitating a low limit of quantification of 5.0 ng/mL. altasciences.com

Table 2: Comparison of Microsampling Techniques for Centanafadine Lactam Analysis

| Feature | Microfluidic Microsampling Devices | Dried Plasma Spot (DPS) |

| Sample Volume | Requires a very small volume of blood (e.g., approximately 1/3 of that for DPS) altasciences.com | Requires a small volume of plasma |

| Sample Processing | "All-in-one" device for blood collection and plasma harvesting altasciences.com | Plasma is spotted onto a collection card and dried |

| Plasma Volume | Provides an exact volumetric collection of plasma altasciences.com | Relies on a standardized punch from the dried spot |

| Advantages | Minimally invasive, reduces procedural errors, accurate plasma volume altasciences.com | High analyte recovery, ease of sample storage and transport altasciences.com |

| Application | Demonstrated success in the analysis of Centanafadine and its lactam metabolite altasciences.com | Proven to be a viable method for the quantification of Centanafadine and its lactam metabolite altasciences.com |

Spectroscopic and Spectrometric Characterization for Structural Elucidation

The unambiguous determination of the chemical structure of Centanafadine Lactam relies on the synergistic application of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, conformation, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution, providing critical insights into the connectivity and spatial arrangement of atoms. For Centanafadine Lactam, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its proposed structure, which features a bicyclo[3.1.0]hexane core fused with a lactam ring and appended with a naphthalene (B1677914) moiety.

While specific spectral data for Centanafadine Lactam is not extensively published in publicly available literature, the expected ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (δ 7-8.5 ppm). The protons on the bicyclo[3.1.0]hexane and lactam rings would appear in the more upfield region, with their specific chemical shifts and coupling constants providing valuable information about their relative stereochemistry and conformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby piecing together the complete molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of Centanafadine Lactam

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring | 7.0 - 8.5 | 120 - 140 |

| Bicyclo[3.1.0]hexane Core | 1.0 - 3.5 | 20 - 50 |

| Lactam Ring Protons | 2.5 - 4.0 | 30 - 60 (CH/CH₂), 170-180 (C=O) |

Note: These are generalized predicted ranges and actual values may vary depending on the specific stereochemistry and solvent used for analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. For Centanafadine Lactam, HRMS provides the precise mass of the molecular ion, allowing for the unambiguous determination of its molecular formula. This is crucial for confirming the identity of the lactam metabolite among other potential biotransformation products of Centanafadine.

Table 2: Application of HRMS in Centanafadine Lactam Research

| Analytical Parameter | Application in Centanafadine Lactam Analysis |

| Accurate Mass Measurement | Confirms the elemental composition and molecular formula of Centanafadine Lactam. |

| Tandem MS (MS/MS) | Elucidates fragmentation pathways to confirm the structure and identify unknown metabolites. |

| Metabolite Profiling | Enables the detection and identification of Centanafadine Lactam and other metabolites in biological matrices. |

Preclinical Pharmacokinetic and Metabolic Research of Centanafadine Lactam

Impact of Centanafadine (B1258622) Lactam on the Pharmacokinetics and Pharmacodynamics of Centanafadine (the parent drug)

Potential for Enzyme Induction or Inhibition

Preclinical data indicates that the metabolic pathway of centanafadine is linked to the cytochrome P450 (CYP) enzyme system. Specifically, the hepatic metabolism of the parent drug is primarily mediated by the CYP3A4 enzyme, leading to the formation of metabolites including Centanafadine Lactam. vulcanchem.com

Studies have shown that the co-administration of centanafadine with inhibitors of CYP3A4 can lead to a significant increase in the systemic exposure (AUC) of centanafadine, with a reported 2.3-fold increase. vulcanchem.com This suggests that any compound inhibiting CYP3A4, including potentially its own metabolites, could alter the pharmacokinetics of the parent drug. While direct studies on Centanafadine Lactam as a CYP3A4 inhibitor are not extensively detailed in the provided information, the metabolic pathway highlights a potential for interaction.

Furthermore, research has identified the parent drug, centanafadine, as a moderate inhibitor of another CYP enzyme, CYP1A2. researchgate.net The inhibitory potential of Centanafadine Lactam itself on various CYP isoforms requires more specific investigation to fully delineate its role in drug-drug interactions.

Table 1: Impact of CYP3A4 Inhibition on Centanafadine Pharmacokinetics

| Interacting Substance | Effect on Centanafadine AUC | Fold Increase |

| CYP3A4 Inhibitors | Increased | 2.3 |

Data sourced from preclinical metabolic studies. vulcanchem.com

Competition for Transport Mechanisms (if applicable)

Centanafadine Lactam functions as a triple monoamine reuptake inhibitor, demonstrating affinity for the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). vulcanchem.com This activity indicates a potential for competition with the parent drug, centanafadine, which is also a reuptake inhibitor of these same transporters. nih.gov

Radioligand displacement assays have been utilized to determine the binding affinity (Ki) of Centanafadine Lactam for these transporters. The results provide a quantitative measure of its potential to compete with centanafadine at these clinically relevant sites. The lactam moiety is suggested to enhance the residence time at the dopamine transporter. vulcanchem.com

Table 2: Binding Affinity of Centanafadine Lactam for Monoamine Transporters

| Transporter | Ki (nM) | Selectivity Ratio |

| NET | 12.4 | 1.0 |

| DAT | 15.7 | 1.27 |

| SERT | 28.9 | 2.33 |

Data derived from radioligand displacement assays. vulcanchem.com

Mechanistic Investigations and Structure Activity Relationships of Centanafadine Lactam

Biochemical and Molecular Interactions of the Lactam Moiety

The formation of the lactam ring introduces significant changes to the molecule's properties compared to the parent amine, centanafadine (B1258622). While some research indicates the lactam metabolite possesses weak activity as a monoamine transporter inhibitor, its distinct structure warrants a theoretical exploration of other potential interactions and the intrinsic properties conferred by the lactam group. vulcanchem.com

Exploration of Potential Endogenous or Exogenous Targets

While its parent compound, centanafadine, is a potent inhibitor of norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) transporters, Centanafadine Lactam is considered to be a weak inhibitor of monoamine uptake. vulcanchem.commedchemexpress.com However, the lactam moiety itself is implicated in specific molecular interactions. Research suggests that the lactam group enhances the molecule's residence time at the dopamine transporter (DAT). This is achieved through the formation of a specific hydrogen bond between the lactam's carbonyl oxygen and the amino acid residue Aspartate 79 (Asp79) within the human dopamine transporter.

Theoretically, the rigid, bicyclic lactam structure of the compound could serve as a scaffold for interacting with other biological targets beyond monoamine transporters. The defined three-dimensional shape and the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H group) are features that could facilitate binding to various enzymatic or receptor sites. However, specific endogenous or exogenous targets distinct from the monoamine transporters have not been identified in publicly available literature, making this a speculative area for future research.

| Target/Receptor | Interaction Details | Supporting Evidence |

| Dopamine Transporter (DAT) | The lactam moiety's carbonyl oxygen forms a hydrogen bond with the Asp79 residue, enhancing residence time. | Computational analysis and molecular modeling studies. |

| Norepinephrine Transporter (NET) | Weak inhibitory activity noted. | Biochemical assays comparing it to the parent compound. |

| Serotonin Transporter (SERT) | Weak inhibitory activity noted. | Biochemical assays comparing it to the parent compound. |

Influence of Lactam Ring Strain on Chemical Reactivity and Biological Stability

The structure of Centanafadine Lactam features a 3-azabicyclo[3.1.0]hexane core, which is a fused ring system containing a five-membered pyrrolidinone (a γ-lactam) ring and a three-membered cyclopropane (B1198618) ring. This bicyclic structure imposes significant geometric constraints and ring strain.

The inherent strain in the lactam ring has two primary, counteracting effects:

Increased Chemical Reactivity : Lactam rings, particularly strained ones, are generally more susceptible to nucleophilic attack and subsequent hydrolysis compared to their linear amide counterparts. This is because the ring strain forces the nitrogen atom into a more pyramidal geometry, reducing the resonance stabilization between the nitrogen's lone pair and the carbonyl group. This makes the carbonyl carbon more electrophilic and reactive.

Enhanced Biological Stability through Conformational Rigidity : The strain and fused nature of the bicyclo[3.1.0]hexane system impart a high degree of conformational rigidity. This rigidity can enhance biological stability by locking the molecule into a specific shape that may be less accommodating to the active sites of metabolic enzymes. Evidence for the metabolic stability of this structure is supported by studies on its deuterated analogue, centanafadine-d7 lactam, which shows reduced metabolic degradation, and the observation that the lactam ring of the parent compound generally remains intact during first-pass metabolism. vulcanchem.com

Structure-Activity Relationship (SAR) Studies Pertaining to the Lactam Ring

While specific SAR studies focusing on modifying the lactam ring of Centanafadine Lactam are not widely published, general principles of medicinal chemistry and studies of other bicyclic lactams allow for a theoretical analysis.

Conformational Analysis and its Correlation with Chemical Properties

The conformation of Centanafadine Lactam is dominated by its rigid bicyclo[3.1.0]hexane framework. Computational and conformational energy calculations on similar bicyclic ring systems show they are highly rigid and tend to favor a single, low-energy conformation. This is in contrast to more flexible structures, such as monocyclic rings or acyclic molecules.

This conformational rigidity is a key chemical property with direct biological consequences:

Target Selectivity : A rigid conformation reduces the entropic penalty upon binding to a target, which can lead to higher affinity. It also ensures that the key interacting groups (like the naphthalene (B1677914) moiety and the lactam's functional groups) are held in a precise spatial orientation, potentially increasing selectivity for a specific binding pocket. The rigidity of Centanafadine Lactam is thought to enhance its target selectivity compared to more flexible molecules like amphetamines.

Reduced Off-Target Effects : By limiting the number of shapes the molecule can adopt, the likelihood of it fitting into unintended biological targets may be reduced.

| Property | Structural Basis | Implication |

| Conformational State | Fused bicyclo[3.1.0]hexane ring system. | Highly rigid, exists in a limited number of low-energy conformations. |

| Target Affinity | Pre-organized conformation reduces the entropic cost of binding. | Potentially higher affinity and selectivity for specific binding sites. |

| Metabolic Profile | Rigid structure may not be an ideal substrate for metabolic enzymes. | Contributes to biological stability. |

Role of Substituents on the Lactam Ring in Modulating its Stability or Interactions

No specific studies on substituents on the lactam ring of Centanafadine Lactam are available. However, based on the general principles of SAR for lactam-containing compounds, any substitution on the lactam ring would be expected to have a significant impact on its properties.

Hypothetical modifications could include:

Substitution at the Nitrogen (N-3 position) : Introducing alkyl or other groups on the lactam nitrogen would remove the hydrogen bond donor capability. This would likely alter its binding profile, for instance, preventing interactions like the one observed with Asp79 in the DAT. It could also impact the electronic nature and planarity of the amide bond.

Substitution at the Carbonyl-Adjacent Carbon (C-2 position) : Adding substituents at the carbons within the lactam ring could introduce steric hindrance, potentially shielding the carbonyl group from nucleophilic attack and thereby increasing its biological stability. Conversely, such substitutions could also disrupt critical binding interactions by altering the molecule's shape.

SAR studies on other β-lactam analogues have shown that even minor changes, such as the addition of a methoxy (B1213986) group or the replacement of a hydrogen atom on the lactam ring, can lead to significant losses in biological activity, highlighting the sensitivity of lactam-based interactions to structural modifications.

Investigation of Centanafadine Lactam's Biochemical Fate in Different Cellular Environments

Centanafadine Lactam is formed as a metabolite of the parent drug, centanafadine. The primary transformation involves the oxidation and cyclization of the parent amine to form the lactam. Once formed, the lactam itself appears to be relatively stable.

The biochemical fate of Centanafadine Lactam in cellular environments is characterized by the stability of its core structure. The bicyclic lactam ring is reported to remain intact during first-pass metabolism. This suggests a resistance to hydrolysis by common amidases or proteases within cellular compartments like the cytoplasm or endoplasmic reticulum, where much of drug metabolism occurs. Its stability is likely a direct result of the conformational rigidity discussed previously, which prevents it from being an optimal substrate for hydrolytic enzymes.

Given its stability, the likely fate of Centanafadine Lactam within the body is circulation followed by excretion, likely via renal pathways. Its weak interaction with monoamine transporters suggests it does not significantly accumulate in specific neuron types through this mechanism. Further detailed studies would be required to determine its potential for accumulation in different cell types or its interaction with other cellular transport or metabolic systems.

Computational Chemistry and Theoretical Modeling of Centanafadine Lactam

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For centanafadine (B1258622) lactam, these methods have been applied to understand its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It has been applied to study lactam-containing compounds, providing insights relevant to centanafadine lactam.

General DFT studies on various lactam rings show that the B3LYP functional is commonly used to optimize geometries and determine total energies. costech.or.tz Such calculations reveal that the lactam (amide) form is overwhelmingly more stable than the lactim (iminol) tautomer, which is typically not present in detectable amounts. costech.or.tz For centanafadine lactam, this conformational rigidity, influenced by the strained bicyclic system, is a key feature. The strain energy of the lactam ring, which can be calculated using DFT, is thought to contribute to its conformational inflexibility, potentially enhancing its selectivity for biological targets compared to more flexible molecules. vulcanchem.com

When analyzing different computational basis sets, those incorporating polarized functions (e.g., 6-311G(d,p)) tend to calculate shorter polar bonds, like the C=O bond of the lactam, and longer non-polar C-C bonds compared to basis sets without these functions. costech.or.tz

Table 1: General Parameters for DFT Calculations on Lactam Rings

| Parameter | Typical Method/Basis Set | Key Findings from General Lactam Studies | Relevance to Centanafadine Lactam |

|---|---|---|---|

| Geometry Optimization | DFT / B3LYP / 6-311G++(d,p) | Determines the most stable 3D arrangement of atoms. | Establishes the foundational, low-energy structure for further analysis. |

| Tautomeric Equilibria | Frequency Calculations | The amide (lactam) form is significantly more stable than the iminol (lactim) form. costech.or.tz | Confirms the dominant chemical form of the molecule under physiological conditions. |

| Ring Strain Energy | DFT Calculations | Contributes to conformational rigidity. vulcanchem.com | Increased rigidity may enhance binding selectivity to neurotransmitter transporters. vulcanchem.com |

| Bond Length Analysis | B3LYP / 6-311G(d,p) | Polarized basis sets provide more accurate bond length predictions for polar bonds. costech.or.tz | Crucial for accurate modeling of the carbonyl group's interactions. |

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In general computational studies of lactam tautomers, the HOMO-LUMO energy gaps are used to categorize and compare the reactivity of different forms. costech.or.tz A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electrophilicity (ω), can be calculated from these orbital energies to predict chemical behavior. costech.or.tz For centanafadine lactam, analysis of its HOMO and LUMO would pinpoint the regions most susceptible to nucleophilic and electrophilic attack, respectively. The naphthalene (B1677914) moiety, being electron-rich, would likely feature prominently in the HOMO, while the electron-withdrawing lactam carbonyl group would influence the LUMO.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent environment.

For molecules with rigid cores like centanafadine lactam, MD simulations are useful for refining docked poses within a protein binding site and assessing the stability of the complex. nih.gov Simulations can reveal how the molecule settles into a binding pocket and how its orientation is stabilized or destabilized by interactions with surrounding amino acid residues and water molecules. nih.govnih.gov Studies on other lactam-containing ligands have shown that MD simulations can confirm the stability of a ligand-protein complex compared to the unbound protein. nih.gov Such analysis would be critical for understanding how centanafadine lactam interacts with monoamine transporters.

In Silico Prediction of Metabolites and Metabolic Pathways

In silico tools are increasingly used to predict the metabolic fate of xenobiotics, providing a theoretical guide for experimental studies. nih.gov These software platforms (e.g., BioTransformer, Meteor) simulate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. nih.govmdpi.com

For centanafadine, the lactam itself is a product of metabolism. Further in silico predictions for centanafadine lactam would likely explore subsequent metabolic transformations. Based on its structure, potential pathways could include:

Aromatic Hydroxylation: Addition of hydroxyl (-OH) groups to the naphthalene ring system.

N-dealkylation or further oxidation: Although the lactam nitrogen is part of a ring, further oxidative processes could be possible.

Phase II Conjugation: Glucuronidation or sulfation of any newly introduced hydroxyl groups. mdpi.com

Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com For example, predictions for metabolites of other complex molecules suggest that hydroxylation and methylation can lead to high volume of distribution (Vdss), while glucuronidation and sulfation result in lower Vdss values, indicating higher plasma protein binding or water solubility. mdpi.com

Table 2: Predicted Metabolic Pathways for Centanafadine Lactam

| Metabolic Pathway | Predicted Transformation | Computational Tool Type | Potential Effect on Properties |

|---|---|---|---|

| Phase I: Aromatic Hydroxylation | Addition of one or more -OH groups to the naphthalene ring. | Metabolite Prediction Software (e.g., BioTransformer, Meteor). nih.gov | Creates sites for Phase II conjugation; may alter solubility and receptor affinity. |

| Phase II: Glucuronidation | Attachment of glucuronic acid to hydroxylated metabolites. | Metabolite Prediction Software. mdpi.com | Increases water solubility for excretion; likely decreases biological activity. |

| Phase II: Sulfation | Attachment of a sulfo group to hydroxylated metabolites. | Metabolite Prediction Software. mdpi.com | Increases water solubility for excretion. |

Ligand-Protein Docking and Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov While specific docking studies for centanafadine lactam are not widely published, its parent compound, centanafadine, is known to bind to the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). moh.gov.my

Docking studies of similar lactam-containing compounds into their protein targets, such as penicillin-binding proteins, focus on identifying key interactions like hydrogen bonds and hydrophobic contacts that determine binding affinity. nih.gov The binding energy (often expressed in kcal/mol) is calculated to score and rank different binding poses. nih.gov

For centanafadine lactam, a hypothetical docking study into the monoamine transporters would be informative. The lactam's carbonyl oxygen is a potential hydrogen bond acceptor. The rigid naphthalene ring would likely engage in hydrophobic and π-π stacking interactions within the transporter's binding pocket. Comparing the docking score and interactions of centanafadine lactam with those of the parent centanafadine could help explain any differences in their reuptake inhibition profiles. The structural change from an amine in centanafadine to a lactam removes a hydrogen bond donor and alters the local polarity, which would be expected to modify its binding affinity and selectivity profile.

Future Research Directions for Centanafadine Lactam

Development of Next-Generation Analytical Platforms for High-Throughput Metabolite Profiling

The quantification of centanafadine (B1258622) and its lactam metabolite has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). altasciences.com Future research could focus on developing more advanced, high-throughput analytical platforms. These platforms would enable rapid and comprehensive profiling of metabolites in various biological matrices.

Recent advancements in microsampling techniques, such as dried plasma spot (DPS) and microfluidic devices, offer promising alternatives for sample collection. altasciences.com Integrating these techniques with automated sample preparation and advanced mass spectrometry could significantly increase the efficiency of metabolite analysis. Such platforms would be invaluable for large-scale pharmacokinetic and metabolic studies.

Table 1: Current and Potential Future Analytical Techniques for Centanafadine Lactam

| Feature | Current Method (LC-MS/MS) | Future Platform |

| Sample Throughput | Moderate | High to Very High |

| Sample Volume | Microliters | Nanoliters |

| Automation | Partial | Fully Automated |

| Data Analysis | Manual/Semi-automated | AI-driven, real-time analysis |

| Scope | Targeted quantification | Untargeted metabolomics |

Comprehensive Investigation of Undiscovered Metabolic Pathways and Secondary Metabolites

Hepatic metabolism of centanafadine primarily occurs via CYP3A4-mediated oxidation, leading to several major metabolites. vulcanchem.com While the formation of centanafadine lactam is known, a comprehensive exploration of all metabolic pathways, including the potential for undiscovered secondary metabolites, is warranted. altasciences.comvulcanchem.com The use of high-resolution mass spectrometry and isotopic labeling studies could uncover novel biotransformation products. vulcanchem.com Understanding the complete metabolic fate of centanafadine and its lactam is crucial for a thorough assessment of its biological activity and potential interactions.

Rational Design of Chemically Stabilized or Modified Centanafadine Lactam Analogues for Research Tools

The lactam ring is a key structural feature of centanafadine lactam. vulcanchem.com The stability of this ring is a critical factor in its biological persistence and activity. nih.gov Future research could focus on the rational design of chemically stabilized or modified analogues of centanafadine lactam. These analogues could serve as valuable research tools to probe biological systems. For instance, deuterated variants of centanafadine lactam have already been synthesized to aid in pharmacokinetic tracking. vulcanchem.com Further modifications could involve altering the lactam ring to enhance stability or introduce functional groups for specific labeling and imaging studies.

Exploration of Specific Biochemical Roles or Unique Targets, if any are suggested by further research

While centanafadine is known to inhibit the reuptake of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), the specific biochemical roles of its lactam metabolite are not well-defined. wikipedia.org Future research should investigate whether centanafadine lactam has any unique biological targets or pharmacological activities independent of the parent compound. Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify potential binding partners and signaling pathways affected by the lactam metabolite.

Advanced Mechanistic Studies on Lactam Ring Opening and Formation in Biological Systems

The formation of the lactam ring from the parent centanafadine molecule is a key metabolic step. newdrugapprovals.org Conversely, the potential for in vivo opening of the lactam ring represents another area for investigation. Advanced mechanistic studies are needed to elucidate the enzymatic processes governing both the formation and potential cleavage of this lactam ring in biological systems. Such studies could involve in vitro assays with specific enzymes, kinetic analyses, and structural biology approaches to understand the precise molecular mechanisms at play. The inherent instability of the β-lactam ring in other classes of compounds suggests that this is a critical area of investigation. nih.gov

Q & A

What methodologies are employed to characterize the pharmacodynamic profile of centanafadine as a triple reuptake inhibitor?

Centanafadine’s mechanism of action is determined via in vitro binding assays measuring inhibitory concentrations (IC₅₀) at norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Key studies use radioligand displacement assays to quantify transporter affinity, with IC₅₀ values reported as 6 nM (NET), 38 nM (DAT), and 83 nM (SERT) . Microdialysis in rodent models further evaluates neurotransmitter efflux dynamics, demonstrating slower dopamine peak onset (~60 minutes post-dosing) compared to stimulants like methylphenidate, which may correlate with reduced abuse potential .

How do phase 3 clinical trials for centanafadine address variability in dosing and efficacy across pediatric and adolescent ADHD populations?

Phase 3 trials (NCT05257256, NCT05428033) utilize randomized, double-blind, three-arm fixed-dose designs with weight-adjusted dosing to minimize variability. Efficacy is assessed via the ADHD-RS-5 total score change from baseline at 6 weeks. For example, adolescents (13–17 years) showed significant improvements with high-dose centanafadine (P = 0.0006), while children (6–12 years) demonstrated dose-dependent efficacy (P = 0.0039 for pooled doses) . Statistical adjustments include mixed models for repeated measures (MMRM) to account for missing data and baseline severity .

What statistical approaches are used to resolve discrepancies in centanafadine’s efficacy across subgroups with prior ADHD treatment histories?

Pooled analyses of phase 3 adult trials employ subgroup stratification based on prior stimulant/nonstimulant exposure. For example, MMRM analysis in adults with ≥2 prior treatments showed significant efficacy for centanafadine 400 mg/day (P = 0.03), while treatment-naïve cohorts also responded (P = 0.007–0.008) . Sensitivity analyses (e.g., interaction testing) validate consistency across subgroups, addressing potential confounding from heterogeneous treatment histories .

How do researchers reconcile centanafadine’s lower efficacy compared to stimulants with its superior tolerability profile?

Matching-adjusted indirect comparison (MAIC) methods align patient characteristics across trials to compare centanafadine with lisdexamfetamine, atomoxetine, and viloxazine. Results indicate centanafadine has a 23.43% lower risk of appetite loss versus lisdexamfetamine but reduced efficacy (Cohen’s d effect size differences). Trade-offs are quantified via risk-benefit matrices, prioritizing tolerability metrics (e.g., nausea, insomnia) against ADHD-RS-5 score reductions .

What experimental designs mitigate bias in assessing centanafadine’s long-term safety in ADHD populations?

Open-label extension studies of phase 3 trials track adverse events (AEs) over ≥12 months, with pooled safety analyses identifying common AEs (decreased appetite, nausea, rash) occurring in >2% of participants . Blinded withdrawal periods are incorporated to distinguish drug-related AEs from placebo effects. Pharmacovigilance databases (e.g., FAERS) supplement trial data to detect rare AEs .

How do researchers validate centanafadine’s efficacy in ADHD patients with comorbid depression?

Post-hoc analyses of phase 2/3 trials stratify participants by baseline Montgomery-Åsberg Depression Rating Scale (MADRS) scores. For instance, adults with MADRS ≥20 showed comparable ADHD-RS-5 improvements to non-depressed cohorts (P < 0.001), supporting centanafadine’s dual mechanism in comorbid cases . Sensitivity analyses adjust for depression severity as a covariable to isolate ADHD-specific effects .

What methodological challenges arise when interpreting centanafadine’s dopamine efflux data in preclinical models?

Rodent microdialysis studies face limitations in extrapolating dopamine kinetics to humans due to species-specific transporter expression. Researchers address this by correlating in vivo efflux data with human PET imaging of DAT occupancy. Slow dopamine peaks (~60 minutes) in rodents align with centanafadine’s delayed clinical onset, supporting translatability .

How do phase 3 trials ensure reproducibility in ADHD symptom measurement across age groups?

Trials standardize ADHD-RS-5 administration via trained clinicians using DSM-5 criteria, with inter-rater reliability testing (kappa >0.8). Age-specific anchors (e.g., academic performance in children vs. occupational functioning in adults) maintain scale validity . Placebo response rates are compared across cohorts to identify age-related confounding .

What meta-analytic frameworks resolve contradictions between centanafadine’s efficacy in adult vs. pediatric trials?

Random-effects meta-analyses pool data from adult (NCT03605680, NCT03605836) and pediatric trials (NCT05257256, NCT05428033), weighting outcomes by sample size and variance. Subgroup analyses reveal consistent effect sizes (Hedges’ g = 0.45–0.52) across age groups, though pediatric trials show higher placebo responses (35% vs. 28% in adults) .

How are translational biomarkers (e.g., EEG, fMRI) integrated into centanafadine’s pharmacodynamic studies?

Phase 2 trials incorporate resting-state fMRI to assess default mode network (DMN) connectivity changes, correlating with ADHD-RS-5 improvements (r = -0.32, P = 0.02). EEG biomarkers (theta/beta ratio reductions) are validated as surrogates for clinical response in early-phase trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.